molecular formula C8H19O4P B049206 Diisobutyl hydrogen phosphate CAS No. 6303-30-6

Diisobutyl hydrogen phosphate

Cat. No.: B049206
CAS No.: 6303-30-6
M. Wt: 210.21 g/mol
InChI Key: PVQVJLCMPNEFPM-UHFFFAOYSA-N
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Description

Kynurenic acid sodium salt is a sodium salt derivative of kynurenic acid, a metabolite of the amino acid L-tryptophan. Kynurenic acid is known for its neuroactive properties, acting as an antagonist at excitatory amino acid receptors. This compound has been studied for its potential therapeutic applications in various neurobiological disorders due to its neuroprotective and anticonvulsant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Kynurenic acid sodium salt can be synthesized by neutralizing kynurenic acid with sodium hydroxide. The reaction involves dissolving kynurenic acid in water and adding sodium hydroxide to form the sodium salt. The solution is then evaporated to obtain the solid kynurenic acid sodium salt .

Industrial Production Methods

Industrial production of kynurenic acid sodium salt follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and concentration of reactants to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Kynurenic acid sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Kynurenic acid sodium salt has a wide range of scientific research applications:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Studied for its role in the kynurenine pathway and its effects on cellular metabolism.

    Medicine: Investigated for its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases, epilepsy, and schizophrenia.

    Industry: Used in the development of pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

Kynurenic acid sodium salt exerts its effects primarily through its action as an antagonist at ionotropic glutamate receptors, including AMPA, NMDA, and kainate receptors. It also acts as a noncompetitive antagonist at the glycine site of the NMDA receptor and as an antagonist of the α7 nicotinic acetylcholine receptor. Additionally, it serves as a ligand for the orphan G protein-coupled receptor GPR35 and an agonist for the G protein-coupled receptor HCAR3 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Kynurenic acid sodium salt is unique due to its broad spectrum of antagonistic activity at excitatory amino acid receptors and its neuroprotective properties. Unlike quinolinic acid, which is neurotoxic, kynurenic acid sodium salt offers potential therapeutic benefits in neuroprotection and anticonvulsant activity .

Properties

CAS No.

6303-30-6

Molecular Formula

C8H19O4P

Molecular Weight

210.21 g/mol

IUPAC Name

bis(2-methylpropyl) hydrogen phosphate

InChI

InChI=1S/C8H19O4P/c1-7(2)5-11-13(9,10)12-6-8(3)4/h7-8H,5-6H2,1-4H3,(H,9,10)

InChI Key

PVQVJLCMPNEFPM-UHFFFAOYSA-N

SMILES

CC(C)COP(=O)(O)OCC(C)C

Canonical SMILES

CC(C)COP(=O)(O)OCC(C)C

6303-30-6

Pictograms

Corrosive

Synonyms

Phosphoric Acid Bis(2-methylpropyl) Ester;  Phosphoric Acid Diisobutyl Ester; _x000B_NSC 41918

Origin of Product

United States

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